1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
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Overview
Description
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is a spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties. The spirocyclic framework provides a rigid and sterically constrained environment, which can enhance the biological activity and selectivity of the compound. This compound is often explored as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO2S NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to produce the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the spirocyclic framework.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Explored for its potential as a bioisostere in drug design.
Medicine: Investigated for its potential therapeutic properties, including as an anesthetic analogue.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. This compound can modulate various pathways, depending on the functional groups attached to the spirocyclic scaffold .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is often compared with other spirocyclic compounds, such as:
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine with similar structural properties.
1-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic framework, offering different chemical reactivity.
2-Oxa-6-azaspiro[3.3]heptane: Similar to 1-Oxa-6-azaspiro[3.3]heptane but with variations in the substitution pattern
The uniqueness of this compound lies in its specific structural features and the potential for diverse functionalization, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(4-5)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H |
InChI Key |
ZMUZPYNQUGFXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)C(=O)O.Cl |
Origin of Product |
United States |
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